molecular formula C11H12O3S B13250498 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one

Cat. No.: B13250498
M. Wt: 224.28 g/mol
InChI Key: IAMREZOLIDTDGH-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one (CAS: 15033-65-5, molecular formula C₁₁H₁₂O₃S, MW: 228.27) is a sulfur-containing ketone derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its reactive ketone and sulfanyl groups, which enable diverse functionalization .

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one

InChI

InChI=1S/C11H12O3S/c1-8(12)7-15-9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6H,4-5,7H2,1H3

InChI Key

IAMREZOLIDTDGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of thiol reagents in the presence of a base to facilitate the formation of the sulfanyl linkage . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzodioxin ring system may interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxin Derivatives

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one
  • Structure: Features an enaminone group (CH=C(NMe₂)) instead of the sulfanyl-propanone moiety.
  • Synthesis: Prepared via condensation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions .
  • Applications : Serves as a precursor for heterocyclic compounds due to its α,β-unsaturated ketone system, enabling Michael additions or cyclocondensations.
BRD1401 (Revised)
  • Structure : Contains a benzodioxin-linked imidazolone and pyrimidine group (C₁₅H₁₄N₄O₃, MW: 298.30).
  • Activity: Demonstrates antibacterial properties against Pseudomonas aeruginosa by targeting the outer membrane protein OprH and disrupting lipopolysaccharide (LPS) interactions .
  • Key Difference : Replacement of the sulfanyl group with a heterocyclic system enhances target specificity and bioavailability.

Sulfur-Containing Derivatives

1-[4-(2-Oxoethoxy)phenyl]propan-1-one with Benzodioxin-Sulfonylpiperazine
  • Structure : Incorporates a sulfonyl-piperazine group (C₂₃H₂₄N₂O₆S, MW: 472.51).

Glycosylated and Polar Derivatives

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(β-D-glucopyranosyloxy)phenyl]propan-1-one
  • Structure: Modified with a glucopyranosyl group (C₂₅H₂₈O₉, MW: 472.49).
  • Application : Glycosylation enhances hydrophilicity, suggesting utility as a prodrug or for targeted delivery in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)propan-2-one C₁₁H₁₂O₃S 228.27 Sulfanyl, ketone Synthetic intermediate
Enaminone III C₁₂H₁₅NO₃ 221.25 α,β-unsaturated enaminone Precursor for heterocycles
BRD1401 (Revised) C₁₅H₁₄N₄O₃ 298.30 Imidazolone, pyrimidine Antibacterial agent
Glycosylated Propanone C₂₅H₂₈O₉ 472.49 Glucopyranosyl, hydroxyl Prodrug candidate

Key Observations

  • Reactivity: Sulfanyl and enaminone derivatives exhibit higher electrophilicity at the ketone group compared to glycosylated analogs.
  • Solubility: Polar substitutions (e.g., glucopyranosyl) significantly improve aqueous solubility, whereas sulfur-containing derivatives are more lipophilic.
  • Bioactivity : Structural complexity (e.g., BRD1401’s heterocycles) correlates with targeted biological activity, while simpler analogs function as intermediates.

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